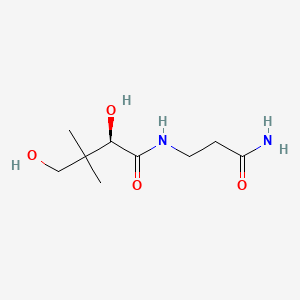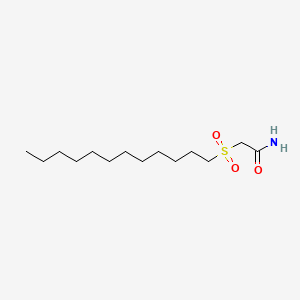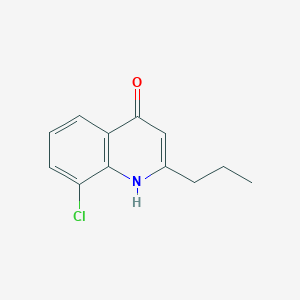
D-Pantothenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pantothenamide is a synthetic analog of pantothenic acid (vitamin B5). It is known for its potential antibacterial and antimalarial properties. Pantothenamides are structurally similar to pantetheine, a key intermediate in the biosynthesis of coenzyme A, which is essential for various metabolic pathways in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pantothenamides are typically synthesized through the reaction of pantothenic acid with various amines. The process involves the formation of an amide bond between the carboxyl group of pantothenic acid and the amine group of the chosen amine. This reaction is often carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of pantothenamides involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Pantothenamides undergo various chemical reactions, including:
Oxidation and Reduction: Pantothenamides can be oxidized or reduced depending on the specific functional groups present in the molecule.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Pantothenic acid and the corresponding amine.
Oxidation and Reduction: Various oxidized or reduced derivatives of pantothenamides.
Substitution: New amide derivatives with different nucleophiles.
Scientific Research Applications
Mechanism of Action
Pantothenamides exert their effects by targeting the biosynthesis of coenzyme A. They act as competitive inhibitors of pantothenate kinase, the first enzyme in the coenzyme A biosynthesis pathway. By inhibiting this enzyme, pantothenamides prevent the conversion of pantothenic acid to coenzyme A, thereby disrupting essential metabolic processes in bacteria and parasites .
Comparison with Similar Compounds
Pantothenic Acid: The natural precursor of coenzyme A, essential for various metabolic pathways.
Pantetheine: An intermediate in the biosynthesis of coenzyme A, structurally similar to pantothenamides.
Coenzyme A: A vital cofactor involved in numerous biochemical reactions, including the synthesis and oxidation of fatty acids.
Uniqueness of Pantothenamides: Pantothenamides are unique due to their ability to inhibit pantothenate kinase selectively. This selective inhibition makes them potent antibacterial and antimalarial agents, as they can disrupt the coenzyme A biosynthesis pathway in target organisms without affecting the host .
Properties
CAS No. |
7757-97-3 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2R)-N-(3-amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,5-12)7(14)8(15)11-4-3-6(10)13/h7,12,14H,3-5H2,1-2H3,(H2,10,13)(H,11,15)/t7-/m0/s1 |
InChI Key |
AMMYIDAXRNSZSJ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)N)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)N)O |
melting_point |
114 - 116 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
![calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775640.png)

![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)



![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)


![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
